9-Octadecenoic acid, 10-nitro-
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Overview
Description
9-Octadecenoic acid, 10-nitro- is a nitro fatty acid derived from oleic acid. It is characterized by the presence of a nitro group at the 10th carbon of the octadecenoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Octadecenoic acid, 10-nitro- typically involves the nitration of oleic acid. One common method is the reaction of oleic acid with nitric acid in the presence of a catalyst. The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to ensure the selective nitration at the 10th carbon position .
Industrial Production Methods
Industrial production of 9-Octadecenoic acid, 10-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitric acid and oleic acid, with optimized reaction conditions to maximize yield and purity. The product is then purified through various techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
9-Octadecenoic acid, 10-nitro- undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The nitro group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives.
Substitution: Various substituted nitro fatty acids.
Scientific Research Applications
9-Octadecenoic acid, 10-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its role in cellular signaling and as a potential therapeutic agent.
Medicine: Investigated for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialized lubricants and surfactants
Mechanism of Action
The mechanism of action of 9-Octadecenoic acid, 10-nitro- involves its interaction with cellular proteins and enzymes. The nitro group can participate in redox reactions, leading to the modulation of signaling pathways. It is known to target specific molecular pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Oleic Acid: A monounsaturated fatty acid without the nitro group.
Elaidic Acid: The trans isomer of oleic acid.
10-Nitrooleic Acid: Another nitro fatty acid with the nitro group at a different position
Uniqueness
9-Octadecenoic acid, 10-nitro- is unique due to the specific positioning of the nitro group, which imparts distinct chemical and biological properties. Its ability to modulate specific signaling pathways makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C18H33NO4 |
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Molecular Weight |
327.5 g/mol |
IUPAC Name |
10-nitrooctadec-9-enoic acid |
InChI |
InChI=1S/C18H33NO4/c1-2-3-4-5-8-11-14-17(19(22)23)15-12-9-6-7-10-13-16-18(20)21/h15H,2-14,16H2,1H3,(H,20,21) |
InChI Key |
WRADPCFZZWXOTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=CCCCCCCCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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